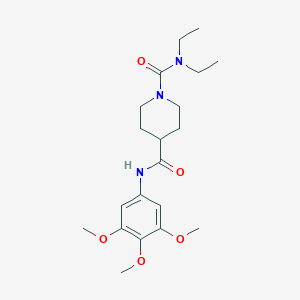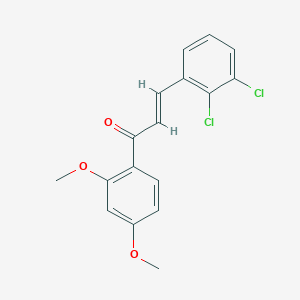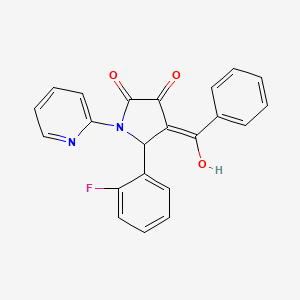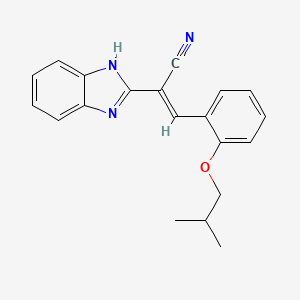![molecular formula C11H15NO3 B5313854 [1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
[1-(3,4-dimethoxyphenyl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,4-dimethoxyphenyl)ethyl]formamide, also known as DOEF, is a chemical compound that has been studied for its potential use in scientific research. The compound is a member of the amide family and has been synthesized using various methods. DOEF has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Mecanismo De Acción
[1-(3,4-dimethoxyphenyl)ethyl]formamide acts as a sigma-1 receptor agonist, which means it binds to and activates the receptor. This activation leads to an increase in intracellular calcium levels, which can have a variety of effects on cellular processes. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase neuronal survival and reduce inflammation in the brain. [1-(3,4-dimethoxyphenyl)ethyl]formamide has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1-(3,4-dimethoxyphenyl)ethyl]formamide is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation is that [1-(3,4-dimethoxyphenyl)ethyl]formamide can have off-target effects, particularly at higher concentrations. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety.
Direcciones Futuras
Future research on [1-(3,4-dimethoxyphenyl)ethyl]formamide could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other cellular processes beyond the sigma-1 receptor. Additionally, more research is needed to fully understand the potential side effects of [1-(3,4-dimethoxyphenyl)ethyl]formamide and its long-term safety. Further studies could also investigate the potential use of [1-(3,4-dimethoxyphenyl)ethyl]formamide in combination with other drugs for enhanced therapeutic effects.
In conclusion, [1-(3,4-dimethoxyphenyl)ethyl]formamide is a chemical compound that has shown promise in a variety of scientific research applications. Its specificity for the sigma-1 receptor and potential therapeutic effects make it an interesting area of study for future research. However, more research is needed to fully understand its potential side effects and long-term safety.
Métodos De Síntesis
[1-(3,4-dimethoxyphenyl)ethyl]formamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride, which is then reacted with ethylamine to form [1-(3,4-dimethoxyphenyl)ethyl]formamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylamine and formic acid to form [1-(3,4-dimethoxyphenyl)ethyl]formamide.
Aplicaciones Científicas De Investigación
[1-(3,4-dimethoxyphenyl)ethyl]formamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, cell survival, and neurotransmitter release. [1-(3,4-dimethoxyphenyl)ethyl]formamide has shown promise in the treatment of certain medical conditions, including depression, anxiety, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(12-7-13)9-4-5-10(14-2)11(6-9)15-3/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUTAWLNLAACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)




![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)
![7-acetyl-6-(5-bromo-2-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5313873.png)